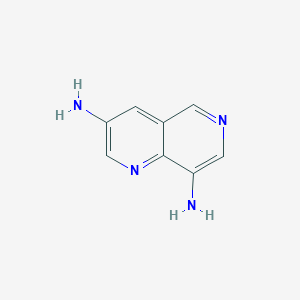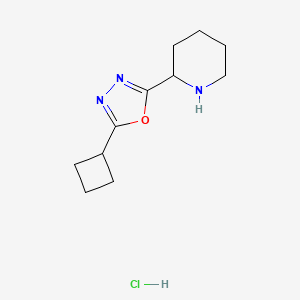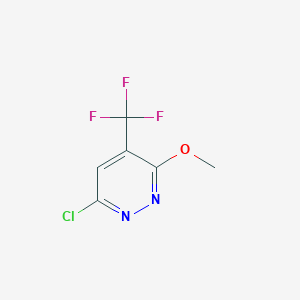![molecular formula C8H7NOS2 B1461951 2-(Methylthio)benzo[d]thiazol-6-ol CAS No. 74537-49-8](/img/structure/B1461951.png)
2-(Methylthio)benzo[d]thiazol-6-ol
Vue d'ensemble
Description
2-(Methylthio)benzo[d]thiazol-6-ol is a chemical compound with the CAS Number: 74537-49-8. It has a molecular weight of 197.28 . The IUPAC name for this compound is 2-(methylsulfanyl)-1,3-benzothiazol-6-ol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H7NOS2/c1-11-8-9-6-3-2-5(10)4-7(6)12-8/h2-4,10H,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid compound . It is stored in dry conditions at a temperature between 2-8°C .Applications De Recherche Scientifique
MTBT has been studied for its potential applications in a wide range of scientific research areas. It has been studied for its ability to act as an inhibitor or activator of various biochemical and physiological processes. In particular, it has been studied for its ability to modulate the activity of enzymes and receptors involved in signal transduction pathways in the body. Furthermore, MTBT has been studied for its potential applications in drug discovery and development, as well as its potential use as a diagnostic tool.
Mécanisme D'action
The exact mechanism of action of MTBT is not fully understood. However, it is believed that MTBT acts as an inhibitor or activator of various biochemical and physiological processes by modulating the activity of enzymes and receptors involved in signal transduction pathways in the body. In particular, MTBT has been shown to modulate the activity of cyclic nucleotide phosphodiesterase (PDE), which is involved in the regulation of intracellular cAMP levels. Furthermore, MTBT has been shown to modulate the activity of the G-protein coupled receptor (GPCR) family, which is involved in the regulation of a number of physiological processes.
Biochemical and Physiological Effects
MTBT has been shown to have a number of biochemical and physiological effects. In particular, it has been shown to modulate the activity of cyclic nucleotide phosphodiesterase (PDE), which is involved in the regulation of intracellular cAMP levels. Furthermore, MTBT has been shown to modulate the activity of the G-protein coupled receptor (GPCR) family, which is involved in the regulation of a number of physiological processes. Additionally, MTBT has been shown to have anti-inflammatory and anti-oxidant effects, as well as modulating the activity of enzymes involved in the metabolism of lipids and carbohydrates.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using MTBT in laboratory experiments is its low toxicity. MTBT has been shown to be less toxic than other compounds with similar structures, making it a safe choice for laboratory experiments. Furthermore, MTBT is relatively easy to synthesize and is readily available, making it a cost-effective choice for laboratory experiments. However, one of the major limitations of using MTBT in laboratory experiments is its relatively short half-life in biological systems. This means that it may not be suitable for long-term experiments.
Orientations Futures
The potential applications of MTBT are still being explored, and there are a number of future directions that could be taken. For example, further research could be conducted into the biochemical and physiological effects of MTBT, as well as its potential applications in drug discovery and development. Additionally, further research could be conducted into the potential of MTBT as a diagnostic tool, as well as its potential use in the development of new treatments for various diseases. Finally, further research could be conducted into the potential of MTBT as a therapeutic agent, as well as its potential use in the development of new drugs.
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause harm if swallowed, cause skin irritation, and cause serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Propriétés
IUPAC Name |
2-methylsulfanyl-1,3-benzothiazol-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NOS2/c1-11-8-9-6-3-2-5(10)4-7(6)12-8/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAQHORMPRYVLJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40663299 | |
| Record name | 2-(Methylsulfanyl)-1,3-benzothiazol-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40663299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
74537-49-8 | |
| Record name | 2-(Methylsulfanyl)-1,3-benzothiazol-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40663299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-methyl-1-(8-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B1461874.png)

![3-Oxabicyclo[3.1.0]hexan-1-amine](/img/structure/B1461877.png)



![1-Methyl-4-[(6-piperidin-4-ylpyridin-3-yl)carbonyl]piperazine dihydrochloride](/img/structure/B1461883.png)

![3-(chloromethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole hydrochloride](/img/structure/B1461887.png)

![5-Iodo-2,3-dihydro-[1,4]dioxino-[2,3-c]pyridine-8-carbaldehyde](/img/structure/B1461891.png)